Physicochemical properties of "Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate"
Physicochemical properties of "Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate"
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] These compounds are recognized for their diverse therapeutic potential, including roles as kinase inhibitors in oncology and as agents targeting the central nervous system.[3][4][5] Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a specific derivative of this core structure. While this particular molecule is not extensively documented in publicly available literature, its structural features suggest it is of interest in the exploration of new chemical entities for drug discovery. This guide provides a comprehensive overview of its predicted physicochemical properties, likely synthetic routes, and the established methodologies for its characterization, drawing upon data from closely related analogues and the broader family of pyrazolo[1,5-a]pyrimidine derivatives.
Predicted Physicochemical Properties
Due to the absence of published experimental data for Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, its key physicochemical properties have been predicted using computational models. These predictions are valuable for guiding experimental design, such as selecting appropriate solvent systems for synthesis and purification, and for preliminary assessment of its drug-like properties.
| Property | Predicted Value | Notes |
| Molecular Formula | C10H11N3O2 | Derived from chemical structure |
| Molecular Weight | 205.22 g/mol | Derived from chemical structure |
| logP | 1.3 - 1.8 | A measure of lipophilicity, suggesting moderate cell permeability. |
| Topological Polar Surface Area (TPSA) | 69.5 Ų | Indicates good potential for oral bioavailability. |
| Hydrogen Bond Donors | 0 | Affects solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 5 | Affects solubility and interaction with biological targets. |
| Rotatable Bonds | 2 | Relates to conformational flexibility. |
| pKa | Basic: ~2.5, Acidic: N/A | The pyrimidine nitrogen atoms are weakly basic. |
| Aqueous Solubility | Low to moderate | Predicted based on logP and TPSA. For a related compound, ethyl 7-amino-2-methyl-[6][7][8]triazolo[1,5-a]pyrimidine-6-carboxylate, the experimental solubility was found to be 23.5 µg/mL.[9] |
Synthesis and Purification
A common and effective method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. For Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, a plausible synthetic route would involve the reaction of a 3-aminopyrazole with an ethyl acetoacetate derivative.
General Synthetic Protocol:
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Reaction Setup: A solution of 3-aminopyrazole and ethyl 2-acetyl-3-oxobutanoate (or a similar β-ketoester) in a high-boiling solvent such as acetic acid or ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
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Condensation: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a mild base, such as a saturated sodium bicarbonate solution.
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Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate or dichloromethane.
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Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Caption: General synthetic workflow for Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.
Structural Elucidation and Characterization
The definitive identification and characterization of the synthesized compound would rely on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the protons on the pyrazolo[1,5-a]pyrimidine core. The chemical shifts of the aromatic protons will be indicative of the electronic environment of the heterocyclic system.
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¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and provide information about their hybridization and chemical environment. The carbonyl carbon of the ester and the carbons of the heterocyclic core will have characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
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High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. For related pyrimidinethiones, the molecular ion peak is often observed with significant intensity.[10]
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Electron Impact (EI) or Electrospray Ionization (ESI): The choice of ionization technique will influence the fragmentation pattern observed, which can provide valuable structural information.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands would include:
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C=O stretch: A strong absorption band around 1700-1740 cm⁻¹ corresponding to the ester carbonyl group.
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C-O stretch: Bands in the region of 1000-1300 cm⁻¹.
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C=N and C=C stretches: Absorptions in the aromatic region (around 1450-1650 cm⁻¹).
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C-H stretches: Both aliphatic and aromatic C-H stretching vibrations above and below 3000 cm⁻¹, respectively.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared to the calculated values for the proposed molecular formula to confirm its purity and identity.
Caption: Standard workflow for the physicochemical characterization of a novel heterocyclic compound.
Potential Applications in Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a key pharmacophore in many kinase inhibitors.[4] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The structural features of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, such as its planar heterocyclic system and the presence of hydrogen bond acceptors, make it a candidate for binding to the ATP-binding site of various kinases. Further derivatization of this scaffold could lead to the development of potent and selective inhibitors for specific kinase targets.[3] Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their potential in treating inflammatory diseases and for their activity against multidrug resistance in cancer.[1]
Conclusion
References
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MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]
- Chimica Techno Acta. (2025). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles.
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MySkinRecipes. (n.d.). Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 7-amino-2-methyl-(1,2,4)triazolo(1,5-a)pyrimidine-6-carboxylate. Retrieved from [Link]
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PubMed. (2024). Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. Retrieved from [Link]
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RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
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PubMed. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 7-hydroxy-3-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate. Retrieved from [Link]
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PubMed. (2022). Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation. Retrieved from [Link]
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Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
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